2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.
Formation of the Hydrazide: The acetohydrazide moiety is introduced through the reaction of acetic acid hydrazide with the benzylated piperazine.
Condensation with Furan Derivative: Finally, the compound is formed by condensing the hydrazide with 5-methyl-2-furaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the furan ring.
Reduction: Reduction reactions could target the hydrazide moiety or the furan ring.
Substitution: The piperazine ring and benzyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or other proteins. The benzyl and furan groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-1-piperazinyl)acetohydrazide: Lacks the furan ring.
N’-((5-methyl-2-furyl)methylene)acetohydrazide: Lacks the piperazine ring.
4-Benzylpiperazine: A simpler structure with known psychoactive properties.
Uniqueness
The combination of the piperazine ring, benzyl group, and furan ring in 2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide may confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
FAHAUNHHJJPHTM-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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